(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE
Overview
Description
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety and a quinoline structure, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the quinoline structure can intercalate with DNA, leading to potential anticancer effects . The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- (4-Hydroxy-1-piperidinyl)(3-{[4-(phenylmethyl)-1-piperazinyl]methyl}phenyl)methanone
Uniqueness
(4-BENZYLPIPERAZINO)[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its dual functional groups, which confer a combination of biological activities. The presence of both benzylpiperazine and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound in research.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-34-27-13-12-22(18-28(27)35-2)26-19-24(23-10-6-7-11-25(23)30-26)29(33)32-16-14-31(15-17-32)20-21-8-4-3-5-9-21/h3-13,18-19H,14-17,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGROHVLAFXQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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